molecular formula C15H15NO4 B2865869 [(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate CAS No. 2031242-42-7

[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate

Cat. No. B2865869
CAS RN: 2031242-42-7
M. Wt: 273.288
InChI Key: ACVZGCXQDCEPME-XQQFMLRXSA-N
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Description

[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Synthesis from Pyrrole : Azabicyclo[3.2.0]heptan-7-ones, similar to the query compound, have been synthesized from pyrrole using catalytic hydrogenation and cyclisation methods. This synthesis approach demonstrates the compound's relationship to pyrroles and pyrrolidines, essential in organic chemistry and pharmacology (Gilchrist, Lemos, & Ottaway, 1997).
  • Preparation from Clavulanic Acid : Novel β-lactamase inhibitors have been synthesized using a compound structurally related to the query, showcasing its potential in developing new inhibitors (Hunt & Zomaya, 1982).
  • Cyclization Methods : Research into cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, closely related to the query compound, highlights innovative cyclization methods useful in the synthesis of complex bicyclic compounds, illustrating the compound's utility in advanced organic synthesis (Mollet, D’hooghe, & Kimpe, 2012).

Biological and Medicinal Significance

  • Antibacterial and Antifungal Activities : Synthesized azetidine derivatives related to the query compound have shown significant antibacterial and antifungal activities, underscoring its relevance in developing new antimicrobial agents (Chavan, Jadhav, Farooqui, & Rai, 2020).
  • Antitumor Activity : 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, closely related to the query compound, have demonstrated antitumor activities, suggesting potential applications in cancer therapy (Singh & Micetich, 2003).
  • Drug Discovery Building Blocks : Substituted 3-azabicyclo[3.2.0]heptanes, structurally similar to the query compound, are identified as valuable building blocks in drug discovery, emphasizing the compound's role in the synthesis of novel pharmaceutical agents (Denisenko et al., 2017).

properties

IUPAC Name

[(1S,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZGCXQDCEPME-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H]1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate

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